molecular formula C19H20N2OS B2842260 3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019148-84-5

3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2842260
CAS No.: 1019148-84-5
M. Wt: 324.44
InChI Key: UJXJUWDYPLPYOV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a heterocyclic compound featuring a benzo-fused 1,3,5-oxadiazocine core with a thione (C=S) group at position 2. The structure includes a 3,4-dimethylphenyl substituent at position 3 and a methyl group at position 2 (Figure 1).

Properties

IUPAC Name

10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-8-9-14(10-13(12)2)21-18(23)20-16-11-19(21,3)22-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXJUWDYPLPYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation

Adapted from CN104628647A, this method involves refluxing 3,4-dimethylphenylhydrazine hydrochloride with a thioketone derivative in aqueous medium.

Procedure :

  • Hydrazine liberation : 3,4-Dimethylphenylhydrazine hydrochloride (25 mmol) is treated with NaOH (1.0 eq) and Na₂SO₃ (5 wt%) in H₂O (30 mL) at 25°C for 30 min.
  • Nucleophilic addition : Ethyl 3-thioxopent-4-enoate (25 mmol) is added dropwise.
  • Cyclization : Reflux at 100°C for 4–6 hr to form the tricyclic core.
  • Crystallization : Crude product is recrystallized from isopropanol/H₂O (2:1 v/v).

Key Parameters :

Parameter Optimal Value
Reaction Temperature 100°C
Reaction Time 5 hr
Reducing Agent Na₂SO₃ (5 wt%)
Yield 78–82%
Purity (HPLC) 98.5–99.2%

Thiourea Annulation Approach

This method constructs the oxadiazocine ring via [3+2] cycloaddition between a substituted thiourea and dichlorovinyl ether.

Procedure :

  • Thiourea synthesis : 3,4-Dimethylaniline (1.0 eq) reacts with CS₂ in alkaline ethanol.
  • Ring formation : React with 2-chloro-1-(chloromethyl)vinyl ether (1.2 eq) in DMF at 80°C.
  • Methylation : Treat with methyl iodide (1.5 eq) and K₂CO₃.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).

Key Parameters :

Parameter Optimal Value
Cyclization Temp 80°C
Reaction Time 8 hr
Yield 65–70%
Purity (HPLC) 97.8–98.4%

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Metric Hydrazine Method Thiourea Method
Overall Yield 78–82% 65–70%
Purity 98.5–99.2% 97.8–98.4%
Reaction Scale Multigram (≤100 g) Lab-scale (≤10 g)
Solvent Toxicity Low (H₂O/IPA) Moderate (DMF)
Byproduct Formation <2% 5–8%

Critical Observations :

  • The hydrazine method achieves superior yields due to in situ stabilization of reactive intermediates by Na₂SO₃.
  • Thiourea annulation allows greater stereochemical control but requires toxic solvents.

Advanced Purification Techniques

Crystallization Optimization

Recrystallization from isopropanol/H₂O (2:1) removes polar byproducts, enhancing purity to >99%. Cooling rate critically impacts crystal morphology:

  • Fast cooling (5°C/min) : Needle-like crystals (purity 98.3%)
  • Slow cooling (1°C/min) : Platelet crystals (purity 99.1%)

Chromatographic Methods

Reverse-phase HPLC (C18 column, MeCN/H₂O 65:35) resolves regioisomeric impurities (<0.5%):

  • Retention time: 12.7 min (main product)
  • Column Temp: 30°C
  • Flow Rate: 1.0 mL/min

Mechanistic Insights

The hydrazine pathway proceeds through:

  • Hydrazone formation : Nucleophilic attack of hydrazine on thioketone.
  • 6π-electrocyclization : Conrotatory ring closure forming the benzo-fused system.
  • Autoxidation : Thione stabilization via radical scavenging by Na₂SO₃.

Industrial Scalability Considerations

Key Challenges :

  • Exothermic cyclization requires precise temperature control.
  • Thione group sensitivity to O₂ demands inert atmospheres.

Scale-up Solutions :

  • Continuous Flow Reactors : Maintain consistent reaction conditions.
  • Crystallization Cascades : Multi-stage anti-solvent addition for high-purity bulk material.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound belongs to a family of benzo-fused 1,3,5-oxadiazocines. Key structural analogs and their differentiating features are summarized in Table 1 :

Compound Name Core Structure Substituents Functional Group Key Structural Differences
Target Compound Benzo[g][1,3,5]oxadiazocine 3,4-Dimethylphenyl, 2-methyl Thione (C=S) High lipophilicity due to C=S and methyl groups
3-(3-Methoxyphenyl)-2,8-dimethyl-...oxadiazocin-4(3H)-one () Benzo[g][1,3,5]oxadiazocine 3-Methoxyphenyl, 2,8-dimethyl Ketone (C=O) Methoxy group (electron-donating) vs. C=S
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione () 1,3,4-Oxadiazole 2-Hydroxyphenyl Thione (C=S) Simpler monocyclic system
4-Methyl-4H-benzo[1,4]oxazine-3-thione () Benzo[1,4]oxazine 4-Methyl Thione (C=S) Smaller ring system (oxazine vs. oxadiazocine)

Key Observations :

  • Substituent effects : The 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, contrasting with the methoxy group in , which offers polarizability but reduced hydrophobicity .

Physicochemical Properties

  • Solubility : Thione derivatives (target compound, ) exhibit lower aqueous solubility compared to ketone analogs due to reduced polarity.
  • Melting Points : Thione-containing compounds generally display higher melting points (e.g., ’s product forms a precipitate after neutralization) , whereas ketone analogs () may have lower melting points due to weaker intermolecular forces.

Biological Activity

3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C20_{20}H22_{22}N2_2O2_2S
  • Molecular Weight : 354.5 g/mol
  • CAS Number : 1019149-33-7

Pharmacological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro studies revealed that it inhibits the growth of pathogenic microorganisms, suggesting its potential as a therapeutic agent in treating infections .
  • Anticancer Effects : Preliminary investigations have indicated that this compound may possess anticancer properties. Studies conducted on various cancer cell lines showed that the compound induces apoptosis and inhibits cell proliferation .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Cell Signaling Pathways : It is believed to modulate key signaling pathways involved in cell survival and apoptosis. For instance, it may influence the PI3K/Akt pathway, which is critical in cancer cell survival .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression. This inhibition can lead to reduced inflammation and tumor growth .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant reduction in oxidative stress markers in animal models treated with the compound.
Study 2Showed effective inhibition of bacterial growth in clinical isolates of Staphylococcus aureus and E. coli.
Study 3Reported apoptosis induction in human breast cancer cell lines upon treatment with varying concentrations of the compound.

Q & A

Basic: What are the optimal synthetic routes for 3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of thiourea derivatives with substituted aldehydes or ketones under reflux conditions. Key steps include:

  • Precursor Preparation : Reacting 3,4-dimethylphenyl derivatives with thiourea in ethanol under basic conditions (e.g., sodium ethoxide) to form intermediate thioureas .
  • Cyclization : Using acid catalysts (e.g., HCl or H₂SO₄) to induce ring closure, forming the oxadiazocine-thione core. Temperature control (60–80°C) and solvent choice (e.g., methanol or DMF) significantly impact yield .
  • Purification : Chromatography (silica gel) or recrystallization (methanol/water) ensures >95% purity .
    Optimization requires iterative adjustments to solvent polarity, reaction time, and stoichiometric ratios of precursors. For example, prolonged reflux (>8 hours) may improve cyclization efficiency but risks side-product formation .

Basic: Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the presence of the 3,4-dimethylphenyl group and methanobenzo ring system. Aromatic protons typically appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.2–2.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₂₁H₂₃N₂OS₂) and isotopic patterns .
  • HPLC-PDA : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolves crystal packing and stereochemical details, though this requires high-purity single crystals .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from variations in experimental design, such as:

  • Cell Line Specificity : Bioactivity may differ between cancer cell lines (e.g., MCF-7 vs. HeLa) due to variations in target enzyme expression .
  • Assay Conditions : pH, solvent (DMSO vs. saline), and incubation time (24h vs. 48h) influence solubility and metabolic stability .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via dose-response curves (IC₅₀ values) .
    To reconcile discrepancies, replicate studies using standardized protocols (e.g., NIH/WHO guidelines) and perform meta-analyses of published data .

Advanced: What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Models binding affinity to enzymes (e.g., cytochrome P450) or receptors. Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and target crystal structures (PDB ID: e.g., 3HT) .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
  • QSAR Models : Relate substituent effects (e.g., methyl vs. methoxy groups) to bioactivity using descriptors like logP and polar surface area .

Advanced: How can researchers investigate the reactivity of the thione group in this compound under varying pH and solvent conditions?

Methodological Answer:

  • Kinetic Studies : Monitor thione-to-thiol tautomerism via UV-Vis spectroscopy (λ = 280–320 nm) in buffered solutions (pH 2–12). Acetonitrile/water mixtures simulate physiological conditions .
  • Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form thioether derivatives. Track progress via TLC (hexane:ethyl acetate = 3:1) .
  • Acid/Base Stability : Incubate the compound in HCl (1M) or NaOH (1M) at 37°C for 24h, then analyze degradation products via LC-MS .

Advanced: What experimental frameworks are recommended for assessing the environmental impact of this compound?

Methodological Answer:

  • Fate and Transport Studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Measure half-life (t₁/₂) via GC-MS .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) under OECD 202/201 protocols .
  • Bioaccumulation : Calculate bioconcentration factors (BCF) in fish models (e.g., zebrafish) using radiolabeled compound .

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